6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCWGKVPPONVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Formation
Imidazo[1,2-a]pyrazine Core Synthesis:
The classical approach to the imidazo[1,2-a]pyrazine core involves condensation between 2-aminopyrazine and chloroacetaldehyde or related halogenated aldehydes. Methanol has been identified as an effective solvent, improving yields up to 98% compared to DMF, which gave lower yields.Alternative Routes:
Other methods include condensation of 2-aryl-2-hydroxy amines with 2,3-dichloropyrazine to form substituted imidazo[1,2-a]pyrazines, which can be further functionalized.
Halogenation Steps
Bromination:
Bromination is typically achieved using N-bromosuccinimide (NBS), which offers a cleaner and more efficient alternative to molecular bromine or bromine-pyridine complexes. NBS allows regioselective bromination on the pyrazine ring, avoiding cumbersome workups and improving yields.Chlorination:
Chlorination at position 3 is commonly introduced via the use of chlorinated pyrazine precursors such as 2-amino-3-chloropyrazine or through direct chlorination reactions after core formation.
Stepwise Synthesis Example
A representative synthetic route to 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine is as follows:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of imidazo[1,2-a]pyrazine core | Condensation of 2-aminopyrazine with chloroacetaldehyde in methanol | High yield (~98%) |
| 2 | Introduction of 3-chloro substituent | Use of 2-amino-3-chloropyrazine or chlorination post-core formation | Ensures chlorine at position 3 |
| 3 | Bromination at 6 and 8 positions | NBS in ethanol at room temperature | Regioselective dibromination with good yields |
| 4 | Purification and isolation | Standard chromatographic techniques | Yields vary depending on conditions |
This sequence is supported by the synthesis of 3,5-dibromoimidazopyrazine intermediates that undergo further bromination and chlorination to yield the final compound.
Detailed Research Findings on Synthesis Optimization
Solvent Effects:
Methanol as a solvent for condensation reactions significantly improves product yield and purity compared to DMF.Bromination Efficiency:
NBS is preferred over molecular bromine for bromination steps due to cleaner reactions and easier handling. It avoids formation of inseparable regioisomeric mixtures often encountered with other brominating agents.Functional Group Transformations:
Attempts to functionalize the imidazo[1,2-a]pyrazine core via bromination sometimes produce poor yields and complex mixtures, requiring careful optimization of reaction conditions.Alternative Synthetic Routes:
Buchwald-Hartwig coupling and nucleophilic substitution have been employed for further functionalization, though these are more relevant for derivatives rather than the parent this compound.
Summary Data Table of Key Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine is in cancer treatment. Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit significant inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth.
- Mechanism of Action : Compounds in this class have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell proliferation and survival. In particular, studies have identified that certain analogs can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes that play roles in various diseases:
- PDE10 Inhibition : Some derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in neurodegenerative diseases and psychiatric disorders. Inhibition of PDE10A can lead to increased levels of cyclic nucleotides, which may enhance neuronal signaling .
Antimicrobial Properties
Research has suggested that imidazo[1,2-a]pyrazine derivatives possess antimicrobial activity against certain bacterial strains. This property is particularly relevant in the context of antibiotic resistance.
- Targeting Helicobacter pylori : Studies have shown that compounds like this compound can act as ATP mimics and inhibit the VirB11 ATPase of Helicobacter pylori, a bacterium associated with gastric ulcers and cancers .
Case Study 1: Anticancer Efficacy
In a study assessing various imidazo[1,2-a]pyrazine derivatives for their anticancer properties, it was found that specific substitutions at the 6 and 8 positions significantly enhanced antiproliferative activity against breast cancer cell lines (T47D). The study highlighted compound 35 , a close analog with similar structural features to this compound, which exhibited nanomolar potency against PI3Kα .
Case Study 2: PDE10A Inhibition
Another investigation focused on the design and synthesis of imidazo[1,2-a]pyrazines as PDE10A inhibitors demonstrated that modifications at the halogen positions could substantially affect inhibitory potency. The study provided insights into structure-activity relationships (SAR) that guide further development .
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine
- Molecular Formula : C₆H₃Br₂N₃
- Key Differences : Lacks the 3-chloro substituent present in the target compound.
- Synthesis: Synthesized via bromination of 2-aminopyrazine without subsequent chlorination .
- Applications: Used as a precursor for cross-coupling reactions.
- Biological Activity : Less studied for direct therapeutic applications compared to its chloro-substituted analogue .
6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine
- Molecular Formula : C₆H₂Br₂IN₃
- Key Differences : Substitutes chlorine with iodine at position 3.
- However, its higher molecular weight (402.81 g/mol) may reduce bioavailability .
- Applications: Limited data on biological activity, but iodine’s leaving-group propensity could make it useful in radiopharmaceuticals .
6-Bromo-8-chloroimidazo[1,2-a]pyrazine
- Molecular Formula : C₆H₃BrClN₃
- Key Differences : Halogen positions reversed (Br at 6, Cl at 8) compared to the target compound.
- Impact : Positional isomerism influences electronic effects; the 8-chloro group may disrupt π-stacking interactions in kinase binding pockets. This compound exhibited moderate CDK9 inhibition (IC₅₀ ~7–10 µM) but lower antiviral potency than 6,8-dibromo derivatives .
Imidazo[1,2-a]pyridine Analogues
- Example : 6,8-Dibromoimidazo[1,2-a]pyridine.
- Key Differences : Replaces the pyrazine ring with pyridine, reducing nitrogen content.
- Biological Activity : Demonstrates superior antituberculosis activity (MIC: 1–2 µM) compared to imidazo[1,2-a]pyrazines, highlighting the importance of nitrogen placement in bioactivity .
6-Substituted Imidazo[1,2-a]pyrazines (H+/K+-ATPase Inhibitors)
- Example : 6-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine.
- Key Differences : Alkoxy or amine groups at position 6 instead of halogens.
- Biological Activity : Potent H+/K+-ATPase inhibitors (IC₅₀: 0.1–1 µM), demonstrating the scaffold’s adaptability. Halogenated derivatives like 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine may lack proton-pump affinity but excel in kinase inhibition .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Key Research Findings and Contradictions
- Antiviral Activity : this compound derivatives show promise against human coronaviruses (e.g., SARS-CoV-2) but exhibit variable efficacy in vivo due to metabolic instability .
- Anticancer Potential: While halogenated imidazo[1,2-a]pyrazines inhibit CDK9 (IC₅₀: 5–10 µM), their cytotoxicity in AML cell lines is overshadowed by imidazo[1,2-a]pyridines .
- Structural Insights : Rotameric conformations of substituted imidazo[1,2-a]pyrazines, confirmed via NMR and DFT calculations, influence binding to targets like Gaq proteins .
Biological Activity
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes both bromine and chlorine substituents on an imidazo[1,2-a]pyrazine core. Its potential applications range from cancer treatment to the inhibition of bacterial virulence factors.
- Molecular Formula : C6H2Br2ClN3
- CAS Number : 1255097-94-9
The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents play a crucial role in binding affinity and specificity. For instance, studies have shown that this compound can act as an ATP mimic and inhibit ATPase activity in Helicobacter pylori, which is associated with gastric diseases .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its inhibitory effects on various cancer cell lines. The following table summarizes the IC50 values for different derivatives of imidazo[1,2-a]pyrazines, including this compound:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 5.5 |
| HeLa (Cervical Cancer) | 4.2 | |
| MCF7 (Breast Cancer) | 6.0 |
These findings suggest that this compound could serve as a lead in the development of new anticancer agents.
Inhibition of Bacterial Virulence
In addition to its anticancer effects, this compound has been identified as a potential inhibitor of Helicobacter pylori's VirB11 ATPase. The lead compound derived from virtual high-throughput screening exhibited an IC50 value of 7 µM against this enzyme, indicating its potential as a therapeutic agent against H. pylori infections .
Case Study 1: Aurora-A Kinase Inhibition
A study focused on the inhibitory effects of various imidazo[1,2-a]pyrazine derivatives on Aurora-A kinase revealed that modifications at the C8 position significantly impacted potency. The compound with the C8-NH group showed enhanced binding affinity compared to its derivatives without this substitution. The following table illustrates the structure-activity relationship for several related compounds:
| Compound | C8 Substituent | Aurora-A IC50 (µM) |
|---|---|---|
| 1 | None | 6.70 ± 2.46 |
| 2 | NHPh | 2.12 ± 0.63 |
| 6a | p-Methylphenyl | 2.90 |
| 6b | p-Chlorophenyl | 5.5 |
This study highlights the importance of specific substitutions in enhancing biological activity and guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which employs diaminopyrazines and halogenated aldehydes/ketones under mild conditions to form the imidazo[1,2-a]pyrazine core . Bromination and chlorination steps can be optimized using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, in anhydrous DMF at 0–25°C . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (>70%).
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS, ESI-QTOF) confirms molecular weight and halogen isotope patterns (e.g., [M + Na]+ peaks) . X-ray crystallography resolves regioselectivity of halogen substitution, as demonstrated in structurally related compounds like 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine . Nuclear magnetic resonance (NMR) analysis (¹H/¹³C, 2D-COSY) identifies coupling patterns, with bromo and chloro substituents causing deshielding in aromatic regions (δ 7.5–8.5 ppm) .
Q. What reactivity patterns are expected at the bromo and chloro substituents?
- Methodological Answer : The bromo groups at positions 6 and 8 are susceptible to Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C), enabling functionalization . The 3-chloro substituent is less reactive but can undergo nucleophilic substitution with amines or thiols under high-temperature conditions (DMF, 100°C) . Monitor reaction progress via TLC and HPLC to avoid over-substitution.
Advanced Research Questions
Q. How can this compound be utilized in designing fluorescent probes or bioactive molecules?
- Methodological Answer : The bromo and chloro groups serve as handles for attaching fluorophores (e.g., NBD or BODIPY tags) via Sonogashira or click chemistry. For example, 6,8-dichloro analogs have been conjugated to nitrobenzoxadiazole (NBD) for microglial cell imaging . Bioactivity screening against kinase targets requires computational docking (AutoDock Vina) to predict binding affinity, followed by enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
Q. What computational approaches are recommended to study substituent effects on electronic properties?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict charge distribution and reactivity. Solvent effects (PCM model) explain solubility discrepancies in polar vs. nonpolar solvents . Molecular dynamics (MD) simulations (GROMACS) assess conformational stability in biological matrices, critical for drug design .
Q. How should researchers address contradictions in reported solubility or stability data?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from impurities or polymorphic forms. Verify purity via HPLC (≥97%) and differential scanning calorimetry (DSC) to detect polymorphs . For stability, conduct accelerated degradation studies (40°C/75% RH, 1 week) and analyze degradation products via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
